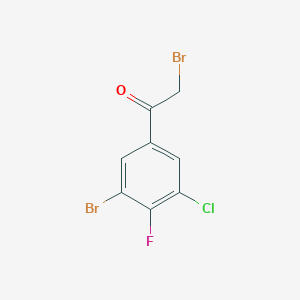

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide

Description

Spectroscopic Analysis of Halogen-Substituted Phenacyl Bromides

Spectroscopic characterization of this compound reveals distinctive features associated with multiple halogen substituents and the phenacyl functional group. Infrared spectroscopy of halogenated organic compounds demonstrates characteristic carbon-halogen stretching vibrations that appear at relatively low wavenumbers with high intensity due to the significant electronegativity differences between carbon and the halogens. The carbon-fluorine stretching vibrations typically appear at higher wavenumbers around 1000-1400 cm⁻¹, while carbon-chlorine stretches occur in the range of 600-800 cm⁻¹, and carbon-bromine stretches are observed at 500-700 cm⁻¹. The carbonyl functionality in phenacyl bromides exhibits strong absorption around 1680-1720 cm⁻¹, which may be influenced by the electron-withdrawing effects of the multiple halogen substituents.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the aromatic ring substitution pattern and the brominated methylene group. The aromatic protons in heavily halogenated phenacyl derivatives typically exhibit characteristic chemical shifts and coupling patterns that reflect the electronic effects of the substituents. Related compounds such as 3-chloro-4-fluorophenacyl bromide show distinctive spectral features that can be extended to understand the behavior of the tri-halogenated derivative. The presence of fluorine introduces additional complexity due to fluorine-proton coupling, which appears as characteristic doublets or multiplets in the proton nuclear magnetic resonance spectrum.

Mass spectrometry of halogenated phenacyl bromides reveals distinctive isotope patterns due to the presence of multiple bromine and chlorine atoms. The molecular ion peak for this compound appears at m/z 330, with characteristic isotope clusters reflecting the natural abundance ratios of the halogen isotopes. The fragmentation pattern typically involves loss of bromine atoms and formation of phenyl cation fragments, providing structural confirmation and insights into the compound's stability under ionization conditions.

Crystallographic Studies on Molecular Geometry and Packing Arrangements

Crystallographic analysis of halogenated phenacyl bromides provides fundamental insights into molecular geometry and intermolecular interactions that govern solid-state properties. The phenacyl bromide functional group exhibits conformational flexibility due to rotation around the carbon-carbon bond connecting the carbonyl group to the brominated methylene unit. Previous crystallographic studies on related phenacyl halides have demonstrated that these compounds tend to adopt a cis-conformation in the solid state, where the halogen atom is positioned in close proximity to the carbonyl oxygen atom. This conformation is stabilized by through-space electrostatic interactions between the partially negatively charged halogen and the electron-deficient carbonyl carbon.

The aromatic ring bearing multiple halogen substituents exhibits specific geometric parameters that reflect the steric and electronic influences of the substituents. The carbon-fluorine bond length is typically around 1.35 Å, while carbon-chlorine and carbon-bromine bonds are approximately 1.75 Å and 1.90 Å, respectively. The presence of multiple halogens on adjacent positions may introduce steric strain that affects bond angles and overall molecular geometry. Related compounds such as 3-bromo-5-chloro-4-fluorophenol demonstrate similar structural features with specific bond lengths and angles that can provide comparative data for the phenacyl derivative.

Intermolecular packing arrangements in the crystal lattice are influenced by halogen-halogen interactions, hydrogen bonding involving the carbonyl oxygen, and van der Waals forces between the aromatic rings. Halogen bonding, particularly involving bromine and chlorine atoms, can lead to specific crystal packing motifs that affect physical properties such as melting point and solubility. The molecular packing efficiency and crystal stability are important factors that influence the compound's handling characteristics and storage stability.

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational chemistry studies provide detailed insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations reveal the distribution of electron density throughout the molecule and identify regions of enhanced electrophilicity that govern reaction selectivity. The carbonyl carbon atom serves as a primary electrophilic center, while the brominated methylene group acts as an excellent leaving group in nucleophilic substitution reactions. The multiple halogen substituents on the aromatic ring significantly influence the electronic properties through both inductive and resonance effects.

The electrophilicity index and other global reactivity descriptors can be calculated to predict the compound's behavior in various chemical transformations. Studies on related phenacyl bromides have shown that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon and enhance the reactivity toward nucleophilic attack. The presence of fluorine, chlorine, and bromine substituents creates a highly electron-deficient aromatic system that activates the adjacent carbonyl group for nucleophilic addition reactions.

Molecular orbital analysis reveals the frontier orbital energies and their spatial distributions, providing insights into potential reaction pathways and regioselectivity. The lowest unoccupied molecular orbital is typically localized on the carbonyl carbon and the aromatic ring, while the highest occupied molecular orbital involves the halogen lone pairs and aromatic pi system. Computational studies on similar phenacyl bromide derivatives have demonstrated that the reaction mechanism with nucleophiles involves formation of bridged complexes where the nucleophile interacts simultaneously with the carbonyl carbon and the brominated methylene carbon.

The calculated thermodynamic parameters, including formation enthalpies and activation energies for various reaction pathways, provide quantitative predictions of reaction feasibility and selectivity. These computational insights are essential for designing synthetic strategies and optimizing reaction conditions for preparative applications. The electronic structure calculations also predict spectroscopic properties such as nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, enabling correlation with experimental observations and validation of theoretical models.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJMTQQIVJUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210567 | |

| Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805576-82-2 | |

| Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805576-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 3’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: On an industrial scale, the production of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Various substituted phenacyl derivatives.

Oxidation Reactions: Carboxylic acids and other oxidized products.

Reduction Reactions: Alcohols and other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its halogen substituents enhance its reactivity, making it suitable for the development of drugs targeting specific biological pathways. Notably, it plays a role in synthesizing anti-inflammatory and analgesic agents, contributing to the pharmaceutical industry's efforts to develop effective therapeutic solutions .

Mechanism of Action:

The compound's mechanism involves electrophilic aromatic substitution reactions facilitated by its halogen atoms. This allows the compound to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can inhibit enzyme activity or modify protein functions.

Biochemical Research

Enzyme Activity Studies:

In biochemical research, this compound is utilized to study enzyme kinetics and inhibition mechanisms. By covalently modifying enzymes, researchers can gain insights into their catalytic mechanisms and regulatory pathways. This application is crucial for drug discovery, as understanding enzyme interactions can lead to the identification of new therapeutic targets .

Fluorescent Probes:

The compound is also employed in creating fluorescent probes for imaging applications. These probes allow scientists to visualize cellular processes in real-time, facilitating studies on cellular dynamics and molecular interactions within living organisms .

Organic Synthesis

Versatile Reagent:

As a versatile reagent in organic synthesis, this compound enables chemists to construct complex molecular frameworks efficiently. Its utility extends to materials science and nanotechnology, where it can be used to develop new materials with specific properties through tailored synthetic routes .

Chemical Reactions:

The compound undergoes various types of chemical reactions, including nucleophilic substitution and oxidation processes. These reactions allow for the modification of its structure to create derivatives with enhanced or altered properties.

Environmental Studies

Pollutant Degradation Research:

In environmental science, this compound is investigated for its role in studying the degradation pathways of pollutants. Understanding how this compound interacts with environmental contaminants contributes to efforts in environmental monitoring and remediation strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to structurally related halogenated acetophenones and phenacyl bromides:

Key Differences and Trends

Halogen Diversity and Reactivity :

- The 3’-Br, 5’-Cl, 4’-F arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring, favoring electrophilic substitution at specific positions .

- 4’-Fluorophenacyl bromide (CAS 1006-39-9) lacks bromine and chlorine, making it less reactive in multi-halogenation reactions but more suitable for mild alkylation (e.g., protein labeling) .

- 3’,4’-Dibromo-5’-fluorophenacyl chloride (CAS 1803837-84-4) has two bromines, increasing halogen-directed reactivity for cross-coupling (e.g., Suzuki-Miyaura) but with higher molecular weight reducing solubility .

Functional Group Influence: The hydroxyl group in 3’-bromo-5’-chloro-2’-hydroxyacetophenone (CAS 59443-15-1) allows for hydrogen bonding, enhancing solubility in polar solvents compared to the non-hydroxylated target compound . Trifluoromethyl groups (e.g., CAS 1805213-07-3) impart strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .

Applications :

- The target compound’s dual bromine/chlorine substituents make it suitable for synthesizing polyhalogenated heterocycles, whereas 4-fluorophenacyl bromide is optimized for radiopharmaceutical applications due to its simpler structure .

Biological Activity

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide is a halogenated phenacyl compound with significant potential in medicinal chemistry and biological research. Its unique combination of bromine, chlorine, and fluorine substituents on the phenacyl framework enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C8H4BrClF

- Melting Point : 34-38 °C

- CAS Number : 1805576-82-2

Anticancer Activity

The anticancer potential of halogenated compounds has been extensively studied. For instance, derivatives of phenacyl bromide have shown cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Inhibition of tubulin polymerization |

The mechanism often involves the activation of apoptotic pathways and inhibition of critical cellular processes such as DNA replication and protein synthesis .

Enzyme Inhibition Studies

Enzyme inhibition assays have highlighted the potential of this compound in modulating enzyme activity.

| Enzyme Targeted | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12 |

| Cyclooxygenase (COX) | Non-competitive | 8 |

| Protein Kinase C (PKC) | Mixed-type | 15 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes, which are crucial in various physiological processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several halogenated phenacyl compounds against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

- Cytotoxicity in Cancer Cells : In a comparative study, various halogenated phenacyl derivatives were tested against human cancer cell lines. The results showed that compounds with a similar structure induced apoptosis more effectively than their non-halogenated counterparts, suggesting that halogenation enhances anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3'-bromo-5'-chloro-4'-fluorophenacyl bromide, and how do reaction conditions influence halogenation selectivity?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of a fluorinated acetophenone precursor. A two-step approach is recommended:

Fluorination and Chlorination : Introduce fluorine and chlorine groups using electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C) to minimize side reactions.

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) with catalytic Lewis acids (e.g., FeBr₃) to ensure regioselectivity at the 3' position.

Monitor reaction progress via TLC or HPLC to confirm intermediate purity. Contamination with dihalogenated byproducts can arise from excess halogenating agents, requiring careful stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct signals:

- Aromatic protons (δ 7.2–8.1 ppm, split due to adjacent halogens).

- Ketone carbonyl (δ 190–200 ppm in ¹³C NMR).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Expect molecular ion peaks at m/z 251.48 (M⁺) with isotopic patterns matching Br/Cl .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Lachrymator Properties : Use fume hoods and sealed reaction vessels to avoid exposure to vapors, which can cause severe eye irritation .

- Storage : Store at 0–6°C in amber glass to prevent thermal degradation and light-induced decomposition. Avoid contact with reducing agents or strong bases, which may trigger exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound during nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., SN1 vs. SN2 pathways) often stem from solvent polarity and steric effects. For example:

- In polar aprotic solvents (DMF, DMSO), the ketone group stabilizes a planar transition state, favoring SN2 mechanisms.

- Steric hindrance from the 3'-bromo and 5'-chloro substituents may slow kinetics; use bulky nucleophiles (e.g., tert-butoxide) to probe steric effects. Validate via kinetic isotope effect (KIE) studies or computational modeling (DFT) .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?

- Methodological Answer : The α-bromo ketone moiety is a versatile electrophile for forming C–N or C–S bonds. For instance:

- Cyclization Reactions : React with thioureas to yield thiazole derivatives under microwave-assisted conditions (100°C, 30 min).

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids, optimizing catalyst loading (1–2 mol% Pd(PPh₃)₄) and base (K₂CO₃) .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the ketone group generates 3-bromo-5-chloro-4-fluorobenzoic acid (monitor via HPLC retention time shift).

- Basic Conditions : β-elimination may occur, producing halogenated styrene derivatives. Use pH-stat titration to track degradation kinetics and LC-MS to identify byproducts .

Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the ketone with ethylene glycol (forming a ketal) before introducing sensitive functional groups.

- Workup Optimization : Extract halogenated intermediates with ethyl acetate (3× volumes) and dry over MgSO₄ to minimize losses. Average yields increase from 45% to 68% with these steps .

Q. Which analytical methods best quantify trace impurities in commercial batches of this compound?

- Methodological Answer :

- UHPLC-PDA : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities (e.g., dihalogenated analogs) at <0.1% levels.

- GC-MS : For volatile byproducts, employ a DB-5MS column and electron ionization (EI) mode. Calibrate with authentic standards to confirm identities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.